molecular formula C10H15NO B8364577 N,N-dimethylacetamide benzene CAS No. 90058-65-4

N,N-dimethylacetamide benzene

Cat. No. B8364577
CAS RN: 90058-65-4
M. Wt: 165.23 g/mol
InChI Key: SPKHAYONJIUFJL-UHFFFAOYSA-N
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Patent
US04614798

Procedure details

Briefly, this preparation involves first adding the acetamide to a suspension of sodium hydride in an organic solvent, preferably a N,N-dimethylacetamide/benzene solvent system. The cessation of hydrogen indicates completion of the reaction after which the reaction mixture is cooled and carbon disulfide added slowly. When tetrahydrofuran is the solvent employed, a reaction time of approximately 1.5 hours is required to provide yields in excess of 80 percent while when a mixture of N,N-dimethylacetamide/toluene is used, yields in excess of 80 percent are obtained in approximately 20 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
N,N-dimethylacetamide toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=O)[CH3:2].[H-].[Na+].[H][H].[C:9](=[S:11])=S.[CH3:12]N(C)C(=O)C.[CH:18]1[CH:23]=[CH:22]C=[CH:20][CH:19]=1>CN(C)C(=O)C.C1(C)C=CC=CC=1.O1CCCC1>[CH3:12][C:2]1[CH:20]=[CH:19][CH:18]=[C:23]([CH3:22])[C:1]=1[N:4]=[C:9]=[S:11] |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C.C1=CC=CC=C1
Step Six
Name
N,N-dimethylacetamide toluene
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C(C)=O)C.C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction after which the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
CUSTOM
Type
CUSTOM
Details
a reaction time of approximately 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to provide
CUSTOM
Type
CUSTOM
Details
yields in excess of 80 percent while when
CUSTOM
Type
CUSTOM
Details
yields in excess of 80 percent
CUSTOM
Type
CUSTOM
Details
are obtained in approximately 20 minutes
Duration
20 min

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)C)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.